Ethyl 2-amino-5-chloro-3-fluorobenzoate
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Overview
Description
Ethyl 2-amino-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-5-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro or fluoro groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-amino-5-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-fluorobenzoate
- Ethyl 2-amino-3-chloro-5-fluorobenzoate
- Methyl 2-fluorobenzoate
Uniqueness
Ethyl 2-amino-5-chloro-3-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the amino, chloro, and fluoro groups in the benzoate structure allows for unique reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
InChI Key |
QTLOJMDIQYEZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)F)N |
Origin of Product |
United States |
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